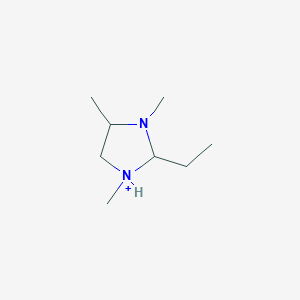![molecular formula C6H6ClNO3 B14247322 [(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride CAS No. 477559-01-6](/img/structure/B14247322.png)
[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride is a chemical compound with the molecular formula C6H6ClNO3. It is known for its reactivity and is used in various chemical synthesis processes. The compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride typically involves the reaction of 5-methyl-1,2-oxazole with acetyl chloride. The process is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding carboxylic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Research into potential therapeutic agents often involves the use of this compound as a building block for drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is harnessed in synthetic chemistry to create a wide range of derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide]: This compound features a similar oxazole ring but with a methanesulfonamide group instead of an acetyl chloride group.
[(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide]: Another related compound with a benzenesulfonamide group.
Uniqueness
[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride is unique due to its acetyl chloride functional group, which imparts distinct reactivity compared to other oxazole derivatives.
Eigenschaften
CAS-Nummer |
477559-01-6 |
|---|---|
Molekularformel |
C6H6ClNO3 |
Molekulargewicht |
175.57 g/mol |
IUPAC-Name |
2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl chloride |
InChI |
InChI=1S/C6H6ClNO3/c1-4-2-6(8-11-4)10-3-5(7)9/h2H,3H2,1H3 |
InChI-Schlüssel |
NZARWJHEWZKCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)OCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)




![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)




